![molecular formula C14H14N2O2S2 B5400507 6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

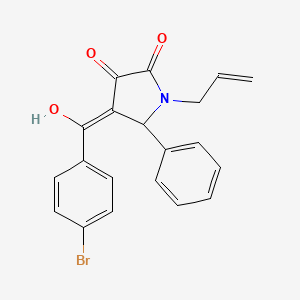

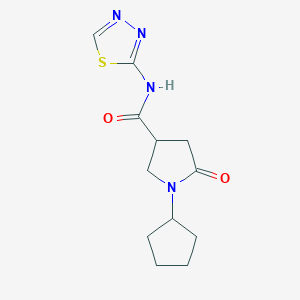

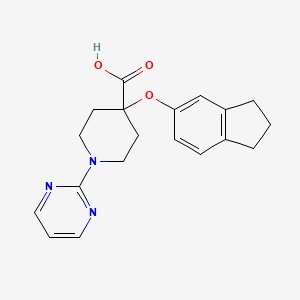

6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which have been shown to exhibit a wide range of biological activities. In

Applications De Recherche Scientifique

Hydrogen Production Catalysts Using Hierarchical Mesoporous Silica (HMS)

- Background : Hierarchical mesoporous silica (HMS) materials are prestigious porous materials with interconnected periodic substructures, high specific surface areas, and high loading capacities. They find applications in catalysis, adsorption, separation, life science, and energy storage .

- Application : Researchers have developed an improved one-pot hydrothermal route to prepare HMS materials using a single non-ionic triblock copolymer (F127) structure-directing agent under mild polycarboxylic (citric acid) mediated conditions. The resulting HMS materials exhibit high-quality multistage structures with specific surface areas (SSA) of up to 739.9 m²/g. These HMS materials serve as excellent catalyst supports for hydrogen production through dry reforming of methane (DRM) reactions .

Tool Steel Applications (AISI H11)

- Background : H11 steel is well-suited for applications where thermal and mechanical stresses are high, such as hot forging, extrusion, and die casting. Dies and related tools in such environments are susceptible to changes in geometry and integrity due to wear, micro-chipping, cracking, and heat-checking .

Hybrid Membrane Systems (HMS) for Enhanced Separations

- Background : Hybrid membrane systems (HMS) integrate various separation technologies for applications such as water treatment and purification. These systems combine different membrane types to achieve improved separation efficiency .

Epigenetic Regulation in Cancer Stem Cells (CSCs)

- Background : Epigenetic mechanisms play a critical role in cancer heterogeneity, affecting cancer development, progression, and cell phenotypes. CSCs are a subpopulation of cancer cells with tumor-initiating capacities and self-renewal potential .

- Application : Certain epigenetic factors, including bromodomain (BrD) proteins, regulate cancer stemness. As “HMS1702H11” belongs to the BrD family, it might influence CSC maintenance and de-differentiated tumor characteristics .

Consumer-Grade EEG Device Applications

- Background : Consumer-grade EEG devices, such as the Muse headset, offer opportunities for knowledge discovery related to emotional and behavioral disorders .

Medical Research and Drug Development

- Background : Scientific research is crucial for developing new drugs, medical treatments, and vaccines. Understanding disease causes, risk factors, and diagnostic tools relies on rigorous research .

Mécanisme D'action

Target of Action

HMS1702H11, also known as J2H-1702, is a novel 11β-HSD1 inhibitor . The primary target of this compound is the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which plays a crucial role in the conversion of inactive glucocorticoids to their active forms .

Mode of Action

The compound acts by inhibiting the activity of 11β-HSD1, thereby reducing the levels of active glucocorticoids . This inhibition has been shown to improve various health conditions .

Biochemical Pathways

The inhibition of 11β-HSD1 affects the glucocorticoid pathway. By reducing the conversion of inactive glucocorticoids to their active forms, HMS1702H11 can modulate the effects of these hormones on glucose metabolism, immune response, and various other physiological processes .

Result of Action

The inhibition of 11β-HSD1 by HMS1702H11 can lead to a decrease in the levels of active glucocorticoids. This can have various effects, such as improved glucose metabolism and reduced inflammation .

Propriétés

IUPAC Name |

6-ethyl-3-(furan-2-ylmethyl)-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-3-10-7-11-12(20-10)15-14(19-2)16(13(11)17)8-9-5-4-6-18-9/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZOPHZSELHQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)

![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)

![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)

![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)